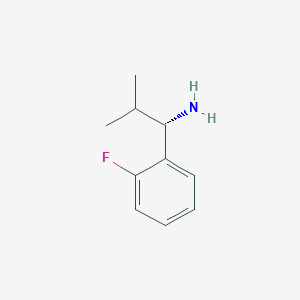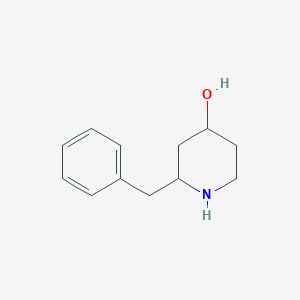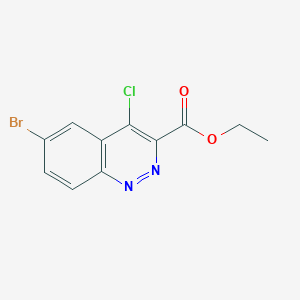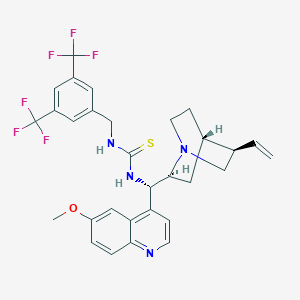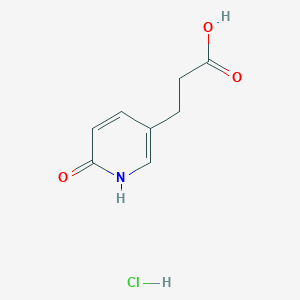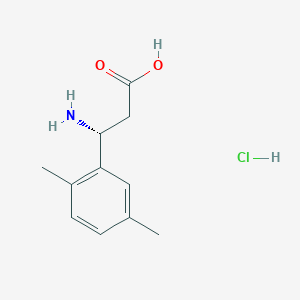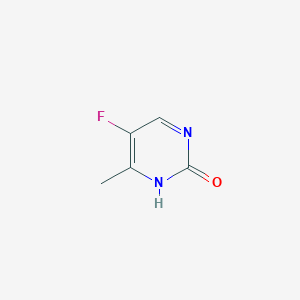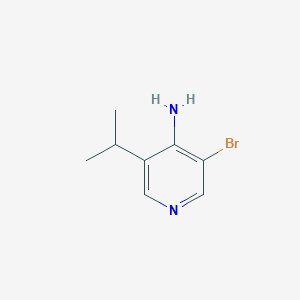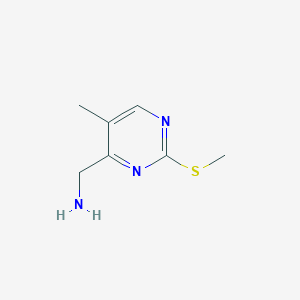
Methyl 12-fluorododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-fluorododecanoate is an organic compound belonging to the class of fluorinated esters. It is characterized by the presence of a fluorine atom attached to the 12th carbon of a dodecanoate chain, with a methyl ester functional group at the terminal end. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can significantly influence its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-fluorododecanoate typically involves the fluorination of dodecanoic acid derivatives. One common method is the direct fluorination of methyl dodecanoate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to ensure efficient fluorination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the methyl dodecanoate is passed through a bed of fluorinating agent under optimized conditions. The continuous flow method offers advantages such as improved safety, scalability, and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 12-fluorododecanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 12-fluorododecanoic acid.
Reduction: Formation of 12-fluorododecanol.
Applications De Recherche Scientifique
Methyl 12-fluorododecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 12-fluorododecanoate is influenced by the presence of the fluorine atom, which can affect the compound’s reactivity and interaction with molecular targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, leading to increased stability and resistance to metabolic degradation. This makes fluorinated compounds valuable in drug design, as they can enhance the bioavailability and efficacy of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 12-methyltetradecanoate: Similar in structure but lacks the fluorine atom, resulting in different chemical properties.
Methyl dodecanoate: A non-fluorinated analog with different reactivity and applications.
Methyl 12,12,12-trifluorododecanoate: Contains three fluorine atoms, leading to even more pronounced fluorine effects.
Uniqueness
Methyl 12-fluorododecanoate is unique due to the presence of a single fluorine atom at a specific position on the dodecanoate chain. This specific fluorination can impart distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Propriétés
Formule moléculaire |
C13H25FO2 |
|---|---|
Poids moléculaire |
232.33 g/mol |
Nom IUPAC |
methyl 12-fluorododecanoate |
InChI |
InChI=1S/C13H25FO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 |
Clé InChI |
CDVCDJPEYGTVIQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


